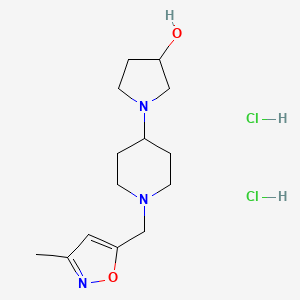
1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C14H25Cl2N3O2 and its molecular weight is 338.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C14H25Cl2N3O2 and a molecular weight of approximately 338.27 g/mol. The presence of the piperidine and pyrrolidine moieties suggests potential interactions with various biological targets, particularly in neuropharmacology and antimicrobial studies.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds, highlighting the significance of structural components like the piperidine ring. For instance, pyrrolidine derivatives have demonstrated antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | Klebsiella pneumoniae | 0.512 |
Neuropharmacological Activity
The compound's structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems. Research indicates that derivatives with piperidine structures can modulate dopamine and serotonin receptors, potentially leading to anxiolytic or antidepressant effects .
Case Study: Neuropharmacological Effects
A study investigating a related piperidine compound showed significant anxiolytic effects in rodent models, suggesting that modifications in the side chains can enhance receptor affinity and selectivity.
The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes involved in various biochemical pathways. For example, compounds with similar structures have shown inhibition of lipoxygenase pathways, which are critical in inflammatory responses .
科学的研究の応用
Chemical Properties and Structure
The compound belongs to a class of piperidine derivatives, characterized by the presence of a 3-methylisoxazole moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈Cl₂N₄O
- Molecular Weight : 303.21 g/mol
Central Nervous System Disorders
Research has indicated that compounds with similar structures to 1-(1-((3-Methylisoxazol-5-yl)methyl)piperidin-4-yl)pyrrolidin-3-ol dihydrochloride may have potential as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors are critical in the treatment of various central nervous system disorders, including anxiety, depression, and schizophrenia .
Antimicrobial Activity
Studies have shown that derivatives containing the isoxazole ring exhibit significant antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess similar bioactivity .
Anti-inflammatory Effects
Research into similar piperidine derivatives has revealed potential anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems and cellular pathways involved in inflammation and infection responses. For instance, its ability to modulate GPCRs may influence neurotransmitter release and neuronal excitability .
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies indicate favorable binding affinities with various receptors involved in CNS functions and inflammatory processes, supporting its therapeutic potential .
Synthesis and Characterization
A detailed study on the synthesis of similar compounds highlighted the importance of structural modifications in enhancing biological activity. Techniques such as NMR spectroscopy and mass spectrometry were utilized for characterization, confirming the successful synthesis of target compounds .
Efficacy Studies
Case studies involving animal models have shown that compounds with structural similarities exhibit promising results in reducing symptoms associated with anxiety and depression when administered at specific dosages . These findings underscore the potential for developing new therapeutic agents based on this compound.
特性
IUPAC Name |
1-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.2ClH/c1-11-8-14(19-15-11)10-16-5-2-12(3-6-16)17-7-4-13(18)9-17;;/h8,12-13,18H,2-7,9-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDQBPJDGCJMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N3CCC(C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













